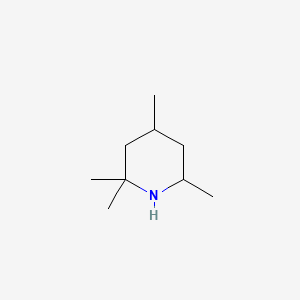

2,2,4,6-Tetramethylpiperidine

Description

Contextualization within Hindered Amine Chemistry

Hindered amines are a class of organic amines characterized by significant steric bulk surrounding the nitrogen atom. This structural feature is the primary determinant of their chemical behavior. The methyl groups on the piperidine (B6355638) ring shield the amine's nitrogen, modulating its reactivity. sigmaaldrich.com While 2,2,4,6-Tetramethylpiperidine itself is a foundational structure, the broader family of hindered amines, particularly its 2,2,6,6-isomer, has been extensively developed into Hindered Amine Light Stabilizers (HALS). chembuyersguide.com These additives are crucial in the polymer industry for protecting materials from degradation caused by UV light. sigmaaldrich.com

The mechanism of HALS involves a cyclic process where the hindered amine is oxidized to a stable aminoxyl radical (like TEMPO, a derivative of the 2,2,6,6-isomer), which then traps the free radicals that propagate polymer degradation. This regenerative cycle allows them to provide long-lasting protection without being consumed quickly. The fundamental properties that make this compound a hindered amine are the same that enable its derivatives to function as effective stabilizers. sigmaaldrich.comacs.org

Furthermore, the deprotonated form of hindered amines, such as lithium tetramethylpiperidide (derived from the 2,2,6,6-isomer), are exceptionally strong, non-nucleophilic bases used in organic synthesis. dokumen.pub These bases can remove protons from acidic compounds without engaging in competing nucleophilic substitution reactions, a common issue with other strong bases like organolithium reagents. jst.go.jp

Significance of Steric Hindrance in Nitrogenous Base Systems

Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. buyersguidechem.com In nitrogenous bases like this compound, the four methyl groups create a congested environment around the nitrogen atom's lone pair of electrons. This has two major consequences:

Reduced Nucleophilicity: The steric bulk physically obstructs the nitrogen atom from attacking an electrophilic center, making it a very poor nucleophile. This property is highly desirable in reactions where only deprotonation is wanted, such as in the formation of enolates from ketones. Using a hindered base prevents the base itself from adding to the carbonyl group. sigmaaldrich.com

Retained Basicity: While the nitrogen's ability to act as a nucleophile is diminished, its ability to act as a Brønsted-Lowry base (a proton acceptor) is largely preserved. Protons are small enough to access the sterically encumbered lone pair. The pKa of the conjugate acid of the related 2,2,6,6-tetramethylpiperidine (B32323) is approximately 11.07, indicating it is a moderately strong base. dokumen.pub

This combination of high basicity and low nucleophilicity makes hindered amines like tetramethylpiperidine (B8510282) invaluable tools in organic synthesis. They allow for selective deprotonation reactions that would otherwise be complicated by side reactions if more conventional, nucleophilic bases were used. jst.go.jp The study of these systems underscores the importance of three-dimensional molecular structure in dictating chemical function and selectivity. buyersguidechem.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table details the known properties of the specified compound. Data for this specific isomer is limited in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N | ontosight.ai |

| Molecular Weight | 141.26 g/mol | ontosight.ai |

| CAS Number | 6292-82-6 | jst.go.jpechemi.com |

| Appearance | Colorless, flammable, corrosive liquid | ontosight.ai |

| Boiling Point | No data available | |

| Melting Point | No data available |

Table 2: Comparative Properties of 2,2,6,6-Tetramethylpiperidine

For illustrative purposes, this table provides detailed findings for the well-researched isomer, 2,2,6,6-Tetramethylpiperidine, which is a classic example of a hindered amine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N | dokumen.pub |

| Molecular Weight | 141.25 g/mol | sigmaaldrich.com |

| CAS Number | 768-66-1 | sigmaaldrich.comdokumen.pub |

| Appearance | Clear, colorless liquid | dokumen.pub |

| Density | 0.837 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 152 °C | sigmaaldrich.comdokumen.pub |

| Melting Point | -59 °C | jst.go.jp |

| pKa (of conjugate acid) | 11.07 | dokumen.pub |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6292-82-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,2,4,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-7-5-8(2)10-9(3,4)6-7/h7-8,10H,5-6H2,1-4H3 |

InChI Key |

NGBCPOUXXDBLMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(C1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tetramethylpiperidines

Historical and Contemporary Approaches to 2,2,6,6-Tetramethylpiperidine (B32323) Synthesis

The primary industrial route to 2,2,6,6-tetramethylpiperidine begins with the condensation of acetone (B3395972) and ammonia (B1221849). This reaction yields the key intermediate, 2,2,4,4-tetramethyl-4-oxopiperidine, more commonly known as triacetonamine (B117949). From triacetonamine, various synthetic pathways have been established to produce 2,2,6,6-tetramethylpiperidine.

One of the foundational methods for producing 2,2,6,6-tetramethylpiperidine from triacetonamine involves a two-step process: conjugate addition followed by a Wolff-Kishner reduction. Triacetonamine is first converted to its corresponding hydrazone. This intermediate is then subjected to the Wolff-Kishner reduction, which removes the carbonyl group to yield the target 2,2,6,6-tetramethylpiperidine.

The classical Wolff-Kishner reduction involves high temperatures and the use of a strong base, such as potassium hydroxide, in a high-boiling-point solvent like diethylene glycol. While effective, these harsh conditions can limit the process's applicability and introduce safety concerns. Variations of this method have been developed to proceed under milder conditions.

Catalytic hydrogenation represents a more direct and widely used industrial method for the reduction of the ketone group in triacetonamine (or its derivatives) to produce the corresponding alcohol, 2,2,6,6-tetramethyl-4-piperidinol (B29938). This intermediate is a crucial HALS compound in its own right and can be further processed.

To obtain 2,2,6,6-tetramethylpiperidine, a subsequent dehydration of the alcohol and hydrogenation of the resulting olefin, tetramethylpiperideine, is required. Alternatively, a direct hydrogenolysis of the carbonyl group in triacetonamine to a methylene (B1212753) group can be achieved. This process typically requires more robust catalysts and specific reaction conditions. Common catalysts for these hydrogenations include noble metals like palladium, platinum, and ruthenium on various supports such as carbon or alumina (B75360). The choice of catalyst, solvent, temperature, and hydrogen pressure is critical to achieving high yields and selectivity.

Table 1: Comparison of Catalysts in the Hydrogenation of Triacetonamine

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Palladium | Carbon | 100-150 | 2-10 | >95 | |

| Platinum | Alumina | 80-120 | 1-5 | High | |

| Ruthenium | Carbon | 120-180 | 5-15 | >90 |

An alternative synthetic approach involves the dehydration of tetraalkyl-substituted piperidinols. Specifically, 2,2,6,6-tetramethyl-4-piperidinol, obtained from the reduction of triacetonamine, can be dehydrated to form 2,2,6,6-tetramethyl-Δ3-piperideine. This dehydration is often catalyzed by metal oxides, such as alumina or titania, at elevated temperatures. The resulting alkene is then hydrogenated in a subsequent step to yield 2,2,6,6-tetramethylpiperidine. This two-step process allows for purification of the intermediate olefin, which can lead to a higher purity final product.

Direct alkylation of the piperidine (B6355638) ring presents a conceptually straightforward but practically challenging route. The synthesis of 2,2,6,6-tetramethylpiperidine via the exhaustive methylation of piperidine is difficult to control and generally results in a mixture of partially and fully methylated products, as well as quaternary ammonium (B1175870) salts. The steric hindrance created by the first two methyl groups on a nitrogen-adjacent carbon makes subsequent alkylations on the same carbon atom (gem-dimethylation) and on the second alpha-carbon progressively more difficult. Consequently, this method is not typically favored for industrial-scale production due to low yields and complex purification requirements.

Electrochemical methods offer an alternative for the reduction of triacetonamine. By using a cathode with a high hydrogen overpotential, such as lead or mercury, the carbonyl group can be reduced to a methylene group in an acidic medium. This technique can avoid the use of high-pressure hydrogen and expensive metal catalysts. However, challenges related to electrode stability, current efficiency, and product isolation have limited its large-scale industrial adoption.

Parallel to electrochemical methods, various chemical reducing agents have been explored. Besides the Wolff-Kishner reduction, reductions using amalgamated zinc (Clemmensen reduction) can also convert the ketone to the desired methylene group. However, these methods often require stoichiometric amounts of metal reagents, leading to significant waste generation.

To improve efficiency, reduce costs, and enhance safety, significant research has focused on developing continuous production processes for 2,2,6,6-tetramethylpiperidine and its derivatives. Continuous stirred-tank reactors (CSTRs) or plug flow reactors are employed for the initial condensation of acetone and ammonia to form triacetonamine. Subsequent reduction steps, particularly catalytic hydrogenation, are well-suited for continuous flow systems.

Using fixed-bed catalytic reactors for the hydrogenation of triacetonamine or the dehydration/hydrogenation of the corresponding alcohol allows for easier catalyst separation and reuse, consistent product quality, and improved heat management. These integrated, continuous processes represent the state-of-the-art in the large-scale, economical production of 2,2,6,6-tetramethylpiperidine.

Synthesis of Specific Tetramethylpiperidine (B8510282) Isomers and By-products

Formation of 2,2,4,6-Tetramethylpiperidine as a By-product in Triacetone Amine Synthesis

The industrial synthesis of triacetone amine (TAA), a crucial intermediate for light stabilizers, primarily involves the reaction of acetone and ammonia. google.com While the main product is 2,2,6,6-tetramethyl-4-piperidone (triacetone amine), the reaction also yields several by-products. Among these is this compound, which is considered a valuable product in its own right. google.com

This compound can be utilized as a base or as a precursor for organometallic compounds, such as Grignard or magnesium-lithium reagents, which are employed in the metalation and functionalization of aromatics. google.com A significant challenge in the production process is the separation of this compound from another by-product, 2,2,4,6-tetramethyl-2,3-dihydropyridine, with which it is difficult to separate. google.com Processes have been developed to efficiently isolate these by-products from the crude reaction mixture. google.com

The synthesis of triacetone amine can be influenced by various catalysts and reaction conditions, which in turn affect the yield of both the main product and the by-products. For instance, using an iron carboxylic acid salt as a catalyst at approximately 60°C for 5-10 hours can lead to a high yield of the desired product with minimal by-product formation. scispace.com

Table 1: By-products in Triacetone Amine Synthesis

| Compound Name | CAS Number | Use/Characteristic |

|---|---|---|

| This compound | Not specified | Valuable by-product, used as a base and for organometallic compounds. google.com |

Preparative Methods for Functionalized 2,2,6,6-Tetramethylpiperidine Derivatives

The 2,2,6,6-tetramethylpiperidine (TMP) structure is a cornerstone for a class of compounds known as Hindered Amine Light Stabilizers (HALS). The synthesis of functionalized derivatives of TMP is a significant area of research and industrial application.

One common pathway to functionalized TMP derivatives begins with triacetone amine (TAA), which is itself derived from acetone and ammonia. rsc.orggoogle.com TAA can then be converted to other useful compounds. For example, 2,2,6,6-tetramethyl-4-piperidinol is a key intermediate for many high-performance HALS. rsc.org A continuous process for the catalytic hydrogenation of TAA to 2,2,6,6-tetramethyl-4-piperidinol has been developed. rsc.org This process can achieve nearly complete conversion of TAA and high selectivity for the desired product at 120°C using a promoter-modified CuCr/Al2O3 catalyst. rsc.org The addition of a promoter like strontium (Sr) can enhance the catalyst's performance by providing more active sites and reducing side reactions. rsc.org

Another important functionalized derivative is 2,2,6,6-tetramethylpiperidine itself, which is typically prepared from the corresponding 4-oxo compound (TAA). google.com A known method involves the reduction of triacetonamine with hydrazine (B178648) in a Wolff-Kishner reaction. google.comchemicalbook.com Continuous reactive distillation processes have been developed to improve the yield and efficiency of this conversion, allowing for a product yield of over 90%. google.com

Table 2: Synthesis of Functionalized 2,2,6,6-Tetramethylpiperidine Derivatives

| Starting Material | Product | Reagents/Catalyst | Key Condition | Yield |

|---|---|---|---|---|

| Triacetoneamine (TAA) | 2,2,6,6-Tetramethyl-4-piperidinol (TMP) | CuCrSr/Al2O3 catalyst, H2 | 120 °C | >97% selectivity |

| Triacetoneamine (TAA) | 2,2,6,6-Tetramethylpiperidine | Hydrazine, alkali | >160 °C (reactive distillation) | >90% |

| Acetone, Ammonia | Triacetoneamine (TAA) Hydrate | AlCl3 | 80 °C | 70% |

Chemical Reactivity and Mechanistic Investigations of Tetramethylpiperidines

Fundamental Basic Properties and Proton Abstraction Chemistry

2,2,6,6-Tetramethylpiperidine (B32323) (TMP) is a cyclic secondary amine characterized by the presence of four methyl groups flanking the nitrogen atom. chemicalbook.comchemicalbook.com This substitution pattern creates significant steric hindrance around the nitrogen, profoundly influencing its chemical reactivity. chemicalbook.comchemicalbook.com While it is a moderately strong base, its nucleophilicity is drastically reduced compared to other secondary amines. chemicalbook.comresearchgate.net This unique combination of properties makes it a valuable tool in organic synthesis as a non-nucleophilic base. chemicalbook.comwikipedia.org

The basicity of an amine is quantified by the pKa of its conjugate acid. For 2,2,6,6-tetramethylpiperidine, the pKa of its conjugate acid (TMPH⁺) is approximately 11.07 to 11.5. brainly.comwikipedia.orgnih.gov This value indicates that TMP is a stronger base than many other amines, such as diisopropylethylamine (pKa = 10.75), but weaker than amidine or guanidine (B92328) superbases. wikipedia.orglibretexts.org The steric bulk of the four methyl groups, while hindering approach to the nitrogen atom, does not prevent the lone pair from abstracting a proton, which is a relatively small electrophile. wikipedia.org

However, this same steric hindrance dramatically curtails the ability of the nitrogen to act as a nucleophile. chemicalbook.comwikipedia.org Nucleophilic attack requires the formation of a new bond with an electrophilic center, a process that is highly sensitive to steric congestion. wikipedia.org The bulky methyl groups effectively shield the nitrogen's lone pair, preventing it from attacking larger electrophilic atoms like carbon. chemicalbook.com This low nucleophilicity is a key feature, allowing TMP to be used in situations where a base is needed to deprotonate a substrate without causing unwanted side reactions, such as nucleophilic addition or substitution. chemicalbook.com

Table 1: Comparison of Basicity and Nucleophilicity of Selected Amines

| Amine | pKa of Conjugate Acid | Nucleophilicity | Key Feature |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 - 11.5 brainly.comwikipedia.orgnih.gov | Very Low | Sterically hindered, non-nucleophilic base chemicalbook.comwikipedia.org |

| Diisopropylamine (DIA) | ~11 | Moderate | Precursor to LDA, less hindered than TMP |

| Piperidine (B6355638) | 11.12 | High | Unhindered secondary amine |

| Triethylamine (TEA) | 10.75 | Moderate | Common organic base |

| Diisopropylethylamine (Hünig's Base) | 10.75 | Very Low | Sterically hindered tertiary amine wikipedia.org |

Data compiled from various sources.

The sterically hindered and non-nucleophilic nature of 2,2,6,6-tetramethylpiperidine (TMP) makes it a highly effective reagent for selective deprotonation reactions in organic synthesis. chemicalbook.comchemicalbook.com Its primary role is to abstract a proton from a molecule without engaging in competing nucleophilic side reactions. chemicalbook.com This selectivity is particularly valuable when working with substrates that possess both acidic protons and electrophilic functional groups. chemicalbook.com

A prominent application of TMP is in the deprotonation of carbon acids, such as ketones, esters, and other carbonyl compounds, to form enolates. researchgate.net For instance, in the Claisen ester condensation, a hindered base like the lithium salt of TMP (LiTMP) can be used to deprotonate an ester at the α-position to generate the enolate without attacking the ester carbonyl group. chemeurope.com This allows for controlled C-C bond formation.

Furthermore, TMP and its derivatives are instrumental in reactions where kinetic control is desired. chemeurope.com The bulky nature of the base favors the abstraction of the most sterically accessible proton, which is often the kinetically favored site, rather than the thermodynamically most acidic proton. This can lead to the formation of the less substituted enolate from an unsymmetrical ketone, a crucial step in many synthetic strategies.

TMP is also employed in the synthesis of other strong, non-nucleophilic bases. wikipedia.org For example, it serves as the precursor to lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a powerful base widely used in organic synthesis. wikipedia.org The use of TMP and its derivatives allows for high regioselectivity in deprotonation reactions, such as the selective lithiation of thiophenes at the 5-position. researchgate.net

Organometallic Chemistry and Metalation Studies

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a prominent non-nucleophilic strong base in organic chemistry, synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, typically n-butyllithium. wikipedia.orgprepchem.comorgsyn.org The reaction is usually carried out at low temperatures, such as -78 °C, in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org

Like many organolithium compounds, LiTMP has a strong tendency to form aggregates. wikipedia.org In the solid state, it exists as a tetramer. wikipedia.org In solution, its structure is highly dependent on the solvent. wpmucdn.comnih.gov In neat THF, LiTMP exists as a mixture of a dimer and a monomer, while in the presence of a co-solvent like hexane, the dimer becomes the predominant species. nih.gov The state of aggregation and solvation significantly influences the reactivity of LiTMP. wpmucdn.comacs.org

LiTMP is a more powerful base than the more commonly used lithium diisopropylamide (LDA) and exhibits significantly higher reactivity in many reactions. wpmucdn.comacs.org This enhanced reactivity is attributed, in part, to its high steric demands which can lead to ground-state destabilization by inhibiting the formation of highly stable, less reactive aggregates. nih.gov However, the high basicity of LiTMP can also lead to the lithiation of ethereal solvents like THF if not handled properly. acs.org

The reactivity of LiTMP can be further modulated by the addition of other reagents. For example, the formation of mixed aggregates with lithium halides, such as LiCl or LiBr, can alter the selectivity of enolization reactions. researchgate.netrsc.org The LiTMP-LiBr complex, for instance, has been shown to promote enolization and subsequent cyclization reactions effectively. rsc.org

Table 2: Properties and Reactivity of LiTMP

| Property | Description | Reference(s) |

| Synthesis | Deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium. wikipedia.orgprepchem.comorgsyn.org | wikipedia.orgprepchem.comorgsyn.org |

| Structure in Solution | Exists as a mixture of dimers and monomers in THF; primarily dimeric in THF/hexane mixtures. nih.gov | nih.gov |

| Basicity | Stronger base than lithium diisopropylamide (LDA). wpmucdn.comacs.org | wpmucdn.comacs.org |

| Reactivity | Highly reactive, can metalate a wide range of substrates including arenes and epoxides. wpmucdn.comnih.govacs.org | wpmucdn.comnih.govacs.org |

| Solvent Effects | Reactivity and aggregation state are highly solvent-dependent. wpmucdn.comacs.org | wpmucdn.comacs.org |

Ortholithiation, or directed ortho-metalation, is a powerful synthetic tool for the functionalization of aromatic rings. nih.govwikipedia.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a particularly effective base for these transformations, often exhibiting higher reactivity and distinct regioselectivity compared to other bases like lithium diisopropylamide (LDA). nih.gov

Mechanistic studies have revealed that the regioselectivity of LiTMP-mediated ortholithiations is influenced by a combination of factors, including the acidity of the proton, steric accessibility, and coordination of the lithium base to the directing group. nih.govias.ac.in The bulky nature of LiTMP can lead to the metalation of less acidic but more sterically accessible positions. nih.gov Furthermore, the resulting conjugate acid, 2,2,6,6-tetramethylpiperidine (TMPH), is less likely to mediate equilibration to more thermodynamically stable, but less accessible, sites. nih.gov

The reaction mechanism is also highly dependent on the substrate and reaction conditions. nih.gov Rate studies have shown that LiTMP-mediated ortholithiations can proceed through various transition states involving different stoichiometries of the base, substrate, and solvent. nih.gov For example, depending on the arene substrate, the reaction can proceed via monomer-based or dimer-based transition structures. nih.gov In some cases, a mixture of mechanisms may be operative. nih.gov

Computational studies, often using density functional theory (DFT), have been instrumental in elucidating the structures of the transition states and intermediates involved in these reactions. nih.gov These studies have helped to rationalize the observed regioselectivity and reactivity, providing insights into the role of the base, solvent, and any additives in the reaction pathway. researchgate.net For instance, in the lithiation of methoxy-substituted arenes, the presence of LiCl was found to be detrimental to the reaction, an effect that was corroborated by DFT calculations. researchgate.net

The reaction of epoxides with strong bases can lead to either α- or β-lithiation, followed by rearrangement to afford various products. wpmucdn.comnih.gov Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has proven to be a highly effective base for these transformations, displaying significantly greater reactivity than lithium diisopropylamide (LDA). wpmucdn.comacs.org Mechanistic investigations have revealed that the reaction pathway is highly dependent on the solvent system employed. wpmucdn.comnih.gov

For example, the α-lithiation of cis-cyclooctene oxide, which leads to the formation of an oxacarbenoid and subsequent transannular C-H insertion, proceeds through a monosolvated dimer-based transition state in both THF and Me₂NEt. wpmucdn.com In contrast, the β-lithiation of 2,3-dimethyl-2-butene (B165504) oxide, which yields the corresponding allylic alcohol, follows a monomer-based pathway in THF but a dimer-based pathway in Me₂NEt. wpmucdn.com These findings indicate that THF can suppress the dimer-based pathway or promote the monomer-based pathway. acs.org

The choice of solvent also impacts the thermal stability of LiTMP solutions. acs.org Solutions of LiTMP in ethereal solvents like THF are susceptible to decomposition, whereas solutions in trialkylamines such as Me₂NEt are significantly more stable. acs.org The combination of LiTMP with other organometallic reagents, such as organolithiums or Grignard reagents, can also be used to effect the reductive alkylation of epoxides, providing a versatile route to alkenes with high regio- and stereoselectivity. nih.govorganic-chemistry.org Mechanistic studies using deuterated epoxides in these systems suggest the involvement of a stereospecific 1,2-metallate shift. organic-chemistry.org

Table 3: Solvent-Dependent Mechanistic Pathways in LiTMP-Mediated Epoxide Lithiation

| Epoxide Substrate | Solvent | Dominant Reactive Species | Product Type | Reference(s) |

| cis-Cyclooctene oxide | THF | Monosolvated Dimer | Transannular C-H insertion product | wpmucdn.com |

| cis-Cyclooctene oxide | Me₂NEt | Monosolvated Dimer | Transannular C-H insertion product | wpmucdn.com |

| 2,3-Dimethyl-2-butene oxide | THF | Monosolvated Monomer | Allylic alcohol | wpmucdn.com |

| 2,3-Dimethyl-2-butene oxide | Me₂NEt | Monosolvated Dimer | Allylic alcohol | wpmucdn.com |

Data based on detailed rate studies.

Applications of 2,2,6,6-Tetramethylpiperidine in Organometallic Metalation and Functionalization of Aromatics

The deprotonated form of 2,2,6,6-tetramethylpiperidine, the lithium salt known as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is a powerful, sterically hindered non-nucleophilic base. Its significant steric bulk prevents it from participating in nucleophilic addition reactions, allowing it to function selectively as a Brønsted base for deprotonation. This characteristic makes it highly valuable for the regioselective functionalization of aromatic compounds through a process called ortholithiation.

Ortholithiation involves the deprotonation of an aromatic C-H bond at a position ortho (adjacent) to a directing group on the ring. LiTMP has proven to be an effective base for this transformation, particularly for less reactive aromatic substrates. nih.gov Rate and mechanistic studies on the ortholithiation of various arenes, such as 1,3-dimethoxybenzene (B93181) and 4,4-dimethyl-2-phenyl-2-oxazoline, have been conducted using LiTMP. nih.gov These studies reveal that the metalation reactions proceed through various active species, including monosolvated monomers, disolvated monomers, and tetrasolvated dimers, depending on the specific substrate and reaction conditions. nih.gov

The high reactivity of LiTMP in these metalations can be attributed to its high basicity and a reduced tendency to form stabilizing aggregates due to its steric hindrance—a phenomenon described as ground-state destabilization. nih.gov Furthermore, the steric demands of LiTMP enhance regioselectivity, and its conjugate acid, 2,2,6,6-tetramethylpiperidine (TMPH), is a weak mediator for regiochemical equilibrations, which preserves the initial product distribution. nih.gov

Alkali-Metal Mediated Alumination (AMMAl) Involving Lithium 2,2,6,6-Tetramethylpiperidide Bimetallics

Bimetallic reagents combining lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and organoaluminium compounds have been investigated for the direct C-H functionalization of aromatic substrates, a process termed alkali-metal mediated alumination (AMMAl). These reagents, such as "LiTMP·Al(iBu)₃" and "LiTMP·Al(TMP)(iBu)₂", were initially proposed to act as "aluminating" agents, performing a direct aluminium-hydrogen exchange on aromatics. strath.ac.ukrsc.org

However, detailed mechanistic studies have challenged this view. strath.ac.ukrsc.org Research using anisole (B1667542) as a model substrate revealed that a pre-crystallised, well-defined contacted ion pair structure, [(THF)·Li(μ-TMP)(μ-iBu)Al(iBu)₂], was incapable of deprotonating the aromatic ring. strath.ac.ukrsc.org This contradicted earlier experiments where the reagent, prepared in situ, achieved nearly complete metalation. strath.ac.ukrsc.org

Further investigation through NMR spectroscopy and DFT calculations indicated that the in situ prepared reagents exist as a complex equilibrium of multiple species in solution. strath.ac.ukrsc.org For the "LiTMP·Al(iBu)₃" system in THF, these species include LiTMP·THF, Al(iBu)₃·THF, and various aluminate complexes. rsc.org Crucially, the studies concluded that the actual reactive species responsible for deprotonation is not an aluminate complex but rather LiTMP itself. The process is now understood to be an initial ortholithiation of the aromatic ring by LiTMP, followed by an immediate trapping of the resulting aryllithium intermediate by an alkylaluminium species present in the mixture. strath.ac.ukrsc.org This subsequent metal exchange drives the reaction toward the final arylaluminated product. strath.ac.ukrsc.org

| Species | Formula | Proposed Role |

|---|---|---|

| Lithium Tetramethylpiperidide (solvated) | LiTMP·THF | Active deprotonating agent (lithiating species) |

| Triisobutylaluminium (solvated) | Al(iBu)₃·THF | Trapping agent for the aryllithium intermediate |

| Separated Ion Pair Aluminate | [{Li(THF)₄}⁺{Al(TMP)(iBu)₃}⁻] | Present in equilibrium, but not the primary deprotonating agent for anisole |

| Contacted Ion Pair Aluminate | [(THF)·Li(μ-TMP)(μ-iBu)Al(iBu)₂] | Isolated crystalline form; inactive for deprotonation |

| Amido-aluminate | (TMP)Al(iBu)₂·THF | Present in equilibrium |

Radical Chemistry and Stabilization Mechanisms

2,2,6,6-Tetramethylpiperidine as a Precursor to Stable Nitroxide Radicals

2,2,6,6-Tetramethylpiperidine (TMPH) is a crucial precursor for the synthesis of persistent nitroxyl (B88944) radicals, most notably (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. researchgate.net TEMPO is a stable, commercially available free radical discovered in 1959. researchgate.net The stability of TEMPO arises from the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group. These bulky groups protect the radical center from dimerization and other decomposition pathways that are common for less hindered radicals.

The synthesis of TEMPO from TMPH typically involves oxidation of the N-H bond of the parent amine. This transformation makes TMPH a foundational molecule in the field of stable free radicals, which have found widespread use as spin labels, probes for electron paramagnetic resonance (EPR) spectroscopy, and catalysts. researchgate.netnih.gov Novel methods have also been developed to generate the TEMPO radical photochemically from "caged" nitroxide precursors, allowing for its controlled release using light. nih.govresearchgate.net

Applications of Nitroxide Derivatives (e.g., TEMPO) in Radical Trapping Experiments

The stable nitroxide radical TEMPO and its derivatives are extensively used as radical scavengers or traps to detect and identify transient, short-lived radical intermediates in chemical and biological systems. nih.govnih.gov In these experiments, TEMPO efficiently combines with reactive radicals to form stable diamagnetic adducts. nih.gov These adducts can then be isolated and analyzed using techniques like mass spectrometry (MS), providing unambiguous structural information about the trapped radical. nih.govacs.org

This "radical scavenging" approach has been shown to be more sensitive than traditional "spin trapping" methods for MS detection. nih.gov TEMPO has been successfully employed to intercept radical intermediates in a wide array of reactions, including:

Photoredox Catalysis: In a photoredox-catalyzed trifunctionalization reaction, the addition of TEMPO completely quenched the reaction, indicating a radical-mediated pathway. researchgate.net

Biomolecule Oxidation: TEMPO was used to scavenge and identify protein-based radicals generated from the oxidation of tyrosine and tryptophan derivatives. nih.gov

Detection of Small Radicals: 4-Oxo-TEMPO has been used to trap methyl and ethyl radicals generated from the oxidation of DMSO and ethanol, allowing for their subsequent identification by Gas Chromatography-Mass Spectrometry (GC/MS). rjptonline.org

Recently, new classes of radical traps based on allyl-TEMPO derivatives have been developed. These compounds convert short-lived radical intermediates into stable products suitable for detailed MS analysis, combining the broad applicability of spin trapping with the high sensitivity and structural detail of MS detection. acs.org

| System/Reaction Studied | Radical Source | Purpose of Trapping | Reference |

|---|---|---|---|

| Protein Oxidation | Horseradish peroxidase/H₂O₂ | Identify protein-based radicals (tyrosyl, tryptophanyl) | nih.gov |

| Photoredox Catalysis | Photocatalyst and Togni's reagent | Confirm a radical pathway by quenching the reaction | researchgate.net |

| Oxidation of DMSO/Ethanol | Fenton's reagent (hydroxyl radical generation) | Trap and identify methyl and ethyl radicals via GC/MS | rjptonline.org |

| Thiol-ene Addition | Ru-catalyzed photoinitiation | Demonstrate feasibility of new allyl-TEMPO traps | acs.org |

Investigations into the Stability and Reactivity of Hindered Nitroxyl Radicals

The remarkable stability of hindered nitroxyl radicals like TEMPO is primarily due to the steric shielding provided by the four methyl groups on the carbons adjacent to the nitrogen atom. researchgate.netnih.gov This structural feature prevents the radical from undergoing dimerization or disproportionation reactions that would lead to its decomposition.

Beyond their stability, the reactivity of these radicals is characterized by unique redox properties. Cyclic nitroxyl radicals can undergo a reversible one-electron oxidation to form the corresponding oxoammonium cation (e.g., TEMPO⁺). nih.gov This process is central to their application as catalysts in oxidation reactions. The oxidation potential is influenced by the solvent and the specific structure of the nitroxyl radical. nih.gov

Conversely, nitroxyl radicals can be reduced to the corresponding hydroxylamines. nih.gov This redox cycling between the nitroxide, oxoammonium cation, and hydroxylamine (B1172632) forms is fundamental to their function in various applications, from organic synthesis to their investigation as potential antioxidants in biological systems. nih.govnih.govwikipedia.org For instance, in the presence of certain phenols, the TEMPO radical can be recovered from its oxidized (TEMPO⁺) or reduced (TEMPOH) states, demonstrating a complex interplay of electron transfer and hydrogen atom transfer processes. nih.gov

Catalytic Applications of Tetramethylpiperidine Derivatives

Oxidation Catalysis by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its Analogues

The stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a renowned oxidation catalyst. researchgate.net It facilitates a variety of oxidation reactions, most notably the conversion of alcohols to carbonyl compounds, and is used in both stoichiometric and, more commonly, catalytic amounts in conjunction with a secondary oxidant. researchgate.net

TEMPO-mediated oxidation is a widely applied methodology for the selective conversion of primary and secondary alcohols into their corresponding aldehydes and ketones. d-nb.infowikipedia.org This method is valued for its high selectivity, often allowing for the oxidation of primary alcohols to aldehydes with little to no over-oxidation to carboxylic acids. researchgate.net The reaction is compatible with a diverse range of functional groups, including those found in benzylic, allylic, and aliphatic alcohols. researchgate.net

The reaction conditions can be tuned to achieve high yields for various substrates. For instance, a catalyst system comprising a copper(I) salt and TEMPO can efficiently oxidize primary benzylic, allylic, and aliphatic alcohols using ambient air as the oxidant. researchgate.net While benzylic and allylic alcohols can be converted within hours, aliphatic alcohols may require longer reaction times of 20–24 hours. researchgate.netpatexia.com The system demonstrates high chemoselectivity, capable of oxidizing primary alcohols in the presence of secondary alcohols. researchgate.net Various co-catalysts and oxidants can be employed, including ruthenium complexes, copper salts, and common stoichiometric oxidants like sodium hypochlorite (bleach) or Oxone®. d-nb.infochempoint.comgoogle.com

Table 1: Examples of TEMPO-Catalyzed Alcohol Oxidation This table is interactive and allows for sorting.

| Substrate (Alcohol) | Catalyst System | Co-oxidant | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Benzyl (B1604629) alcohol | (bpy)CuI / TEMPO / NMI | Air | Benzaldehyde | >99% | patexia.com |

| Cinnamyl alcohol | (bpy)CuI / TEMPO / NMI | Air | Cinnamaldehyde | 98% | patexia.com |

| 1-Octanol | TEMPO / NaBr | NaOCl | 1-Octanal | >95% | google.com |

| Cyclohexanol | TEMPO / NaBr | NaOCl | Cyclohexanone | 95% | google.com |

| Geraniol | TEMPO | (diacetoxy)iodobenzene | Geranial | 76% | google.com |

| 4-Methoxybenzyl alcohol | RuCl₂(PPh₃)₃ / TEMPO | O₂ | 4-Methoxybenzaldehyde | >99% | d-nb.info |

| 1-Phenylethanol | TEMPO | Oxone® | Acetophenone | 94% | chempoint.com |

The catalytic utility of TEMPO relies on its regeneration by a stoichiometric (or terminal) oxidant. wikipedia.org The actual oxidizing agent is the N-oxoammonium ion, which is formed from the TEMPO radical. wikipedia.orgmdpi.com The catalytic cycle can be broadly described in two stages: substrate oxidation and catalyst oxidation. patexia.com

In the substrate oxidation phase, the N-oxoammonium ion oxidizes the alcohol to the corresponding carbonyl compound. mdpi.com In this process, the oxoammonium ion is reduced to a hydroxylamine (B1172632). wikipedia.orgmdpi.com For the catalytic cycle to continue, this hydroxylamine must be re-oxidized back to the active oxoammonium species.

This is where the co-oxidant comes into play. Common co-oxidants include sodium hypochlorite (NaOCl), oxygen (often with a metal co-catalyst like copper or ruthenium), or hypervalent iodine compounds. d-nb.infopatexia.comwikipedia.org The co-oxidant first oxidizes the hydroxylamine back to the TEMPO radical, and then oxidizes the TEMPO radical to the active N-oxoammonium ion, thus completing the cycle. patexia.commdpi.com In systems using copper and air (O₂), the mechanism involves the oxidation of a reduced Cu(I)/TEMPOH complex by oxygen to generate a Cu(II) species and the TEMPO radical, which then mediate the alcohol oxidation. patexia.com The turnover-limiting step of the reaction can vary depending on the substrate; for benzylic alcohols, catalyst oxidation by O₂ is often rate-limiting. patexia.comgoogle.com

Beyond its role in oxidation via its nitroxyl radical derivative, the parent amine, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), serves as an effective catalyst for the regioselective chlorination of phenols. Typically, the electrophilic chlorination of phenols yields a mixture of isomers, with the para-substituted product being the major component. However, when using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, TMP-catalyzed reactions show a strong preference for ortho-chlorination.

This ortho-selectivity is more pronounced with TMP than with primary or less sterically hindered secondary amine catalysts. The reaction is successful even for electron-deficient phenols, such as 2-hydroxybenzaldehyde. Notably, an increase in reaction temperature has been observed to enhance the ortho-selectivity. This catalytic system provides a valuable method for accessing ortho-chlorinated phenols, which are important synthetic intermediates. In contrast, using other catalysts like tetraalkylammonium chlorides under similar conditions tends to favor the formation of the para-chloro isomer.

TEMPO is a key mediator in a type of controlled radical polymerization known as Nitroxide-Mediated Polymerization (NMP). researchgate.net This technique allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The central principle of NMP is the reversible termination of the growing polymer chain.

During the polymerization process, which is typically initiated by a conventional radical source like benzoyl peroxide, the propagating polymer radical reacts with the stable TEMPO nitroxide radical. researchgate.net This forms a dormant alkoxyamine species at the end of the polymer chain. researchgate.net This alkoxyamine has a thermally labile C-O bond that can undergo homolytic cleavage at elevated temperatures, regenerating the propagating polymer radical and the TEMPO nitroxyl radical.

This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant (TEMPO-capped) chains. Because the concentration of active propagating radicals is kept very low at any given moment, the rate of irreversible termination reactions between two polymer radicals is significantly suppressed. This phenomenon, known as the persistent radical effect, is crucial for the controlled or "living" nature of the polymerization. While TEMPO itself is highly effective for the polymerization of styrene and its derivatives, its utility is limited for other monomers like acrylates, which often require modified, bulkier nitroxides.

Other Catalytic Roles of Tetramethylpiperidines in Organic Transformations

The use of 2,2,6,6-tetramethylpiperidine derivatives specifically as co-catalysts in transition metal-catalyzed olefin polymerizations (e.g., Ziegler-Natta or metallocene-type) is not a prominently documented application in the reviewed literature. The primary role of these compounds in the context of polyolefins is as Hindered Amine Light Stabilizers (HALS). patexia.commdpi.com In this capacity, they are added to the finished polymer to protect it from degradation caused by light exposure by scavenging free radicals. patexia.com This is a stabilization function rather than a catalytic role in the polymerization itself. In fact, the polar nature of the amine groups in piperidine (B6355638) derivatives has been suggested to potentially act as a poison for Ziegler-Natta catalysts. mdpi.com While late-transition metal olefin polymerization catalysts often utilize bulky ligands with nitrogen donor atoms to influence catalytic activity and polymer properties, a direct role for 2,2,6,6-tetramethylpiperidine derivatives as these specific co-catalytic ligands is not clearly established. d-nb.info

Theoretical and Computational Studies of Tetramethylpiperidines

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of reaction mechanisms involving 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and its derivatives. These computational studies provide valuable insights into the aggregation states, reactivity profiles, and mechanistic pathways that govern the chemical behavior of these sterically hindered amines.

Elucidation of Lithium 2,2,6,6-Tetramethylpiperidide Aggregation and Reactivity Profiles

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a widely used non-nucleophilic strong base in organic synthesis. DFT calculations have been instrumental in understanding its complex solution structure, which is heavily dependent on the solvent. wpmucdn.comacs.org In tetrahydrofuran (B95107) (THF), LiTMP exists as a mixture of dimers and monomers, while in non-coordinating hydrocarbon solvents, it forms higher aggregates like cyclic trimers and tetramers. researchgate.netwpmucdn.com

The aggregation state of LiTMP significantly influences its reactivity. wpmucdn.com DFT studies have revealed that different aggregates can participate in reactions, and the operative pathway is often solvent-dependent. For instance, in the lithiation of epoxides, DFT calculations have shown that the reaction can proceed through either monomer-based or dimer-based transition states, depending on the solvent system. wpmucdn.comacs.org These computational models help to rationalize the observed reaction rates and selectivities.

DFT calculations have been employed to explore the transition structures for various LiTMP-mediated reactions, such as α- and β-lithiations of epoxides. wpmucdn.comacs.org By modeling the reactants, transition states, and products, researchers can determine the energetics of different pathways and identify the most favorable reaction channels. These studies have provided a detailed molecular-level understanding of how LiTMP's structure dictates its function as a base.

| Solvent | Predominant LiTMP Aggregate | Reference |

| Tetrahydrofuran (THF) | Dimer-monomer equilibrium | wpmucdn.com |

| Hydrocarbon | Cyclic Trimer and Tetramer | researchgate.net |

| Triethylamine (Me₂NEt) | Unsolvated Tetramer | wpmucdn.com |

Mechanistic Pathways of Catalytic Reactions Involving Tetramethylpiperidine-based Systems

Computational studies, particularly those using DFT, have become essential in deciphering the mechanistic pathways of catalytic reactions that utilize tetramethylpiperidine-based systems. nih.govpitt.edu These theoretical investigations complement experimental work by providing detailed energetic and structural information about reaction intermediates and transition states, which are often difficult to characterize experimentally. nih.gov

DFT calculations have been applied to a wide range of catalytic processes. For example, in the context of transition metal catalysis, understanding the role of ligands is crucial. While specific DFT studies on catalytic reactions directly involving 2,2,4,6-tetramethylpiperidine as a ligand are not extensively detailed in the provided results, the principles of using DFT to study catalytic cycles are well-established. researchgate.netresearchgate.netresearchgate.net These studies typically involve mapping the potential energy surface of the reaction, which includes identifying the elementary steps such as oxidative addition, reductive elimination, and migratory insertion.

The general approach involves:

Modeling the Catalyst: Creating a computational model of the active catalytic species, which would include the metal center and its coordination sphere, potentially including a tetramethylpiperidine-based ligand.

Investigating Reactant and Product Binding: Calculating the energies associated with the coordination of reactants to the catalyst and the dissociation of products.

Locating Transition States: Identifying the transition state structures for each elementary step in the proposed catalytic cycle. The energy of these transition states determines the rate-limiting step of the reaction.

Conformational Analysis and Spectroscopic Property Prediction of Derivatives

Computational methods are invaluable for analyzing the conformational landscape of 2,2,6,6-tetramethylpiperidine derivatives and predicting their spectroscopic properties. The steric bulk of the four methyl groups imposes significant constraints on the geometry of the piperidine (B6355638) ring, leading to distinct conformational preferences.

Theoretical studies, often employing ab initio and DFT methods, can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the conformation of the ring influences the reactivity and properties of the molecule. For instance, the orientation of substituents on the ring or the nitrogen atom can be predicted, providing insights into their chemical behavior.

Furthermore, computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. Key spectroscopic parameters that can be calculated include:

NMR Chemical Shifts and Coupling Constants: These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing calculated and experimental NMR data, the predominant conformation in solution can be determined. researchgate.net

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of tetramethylpiperidine (B8510282) derivatives, providing information about their electronic structure and potential applications in materials science.

Analysis of Proton Transport Mechanisms in Tetramethylpiperidine Co-crystals

An intriguing area of research involves the co-crystallization of 2,2,6,6-tetramethylpiperidine with water, which forms a crystalline solid with a water-lined channel. nih.gov This structure presents a potential pathway for proton transport.

Computational studies can be employed to investigate the mechanism of proton transport within these co-crystals. The Grotthuss mechanism, a "bucket-brigade" model, is often invoked to explain proton movement along hydrogen-bonded chains. nih.gov This mechanism involves two key steps: the reorientation of water molecules and the subsequent hopping of a proton to a neighboring water molecule. nih.gov

Theoretical models can simulate these dynamic processes. By analyzing the energetics and structural changes associated with proton transfer events, researchers can gain a deeper understanding of the factors that facilitate or hinder proton transport. For example, the geometry of the water channel, the strength of the hydrogen bonds, and the dynamics of the tetramethylpiperidine framework can all be investigated computationally. Such studies are crucial for the rational design of new materials with tailored proton conductivity properties. nih.govnih.gov

Chemical Research on Advanced Tetramethylpiperidine Derivatives

Development of Nitroxide Radicals (TEMPO and its Functionalized Analogues)

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable aminoxyl radical. wikipedia.org Its stability is attributed to the steric protection provided by the four methyl groups adjacent to the aminoxyl group, which prevents dimerization. wikipedia.org TEMPO and its derivatives are extensively used in organic synthesis as catalysts for oxidation reactions, providing a mild and selective alternative to heavy metal reagents. researchgate.net

Synthesis and Reactivity of Hydroxylamines (e.g., 2,2,6,6-Tetramethylpiperidin-1-ol)

2,2,6,6-Tetramethylpiperidin-1-ol (B109493), also known as TEMPO-H, is the reduced, hydroxylamine (B1172632) form of TEMPO. wikipedia.org It is a key intermediate in the catalytic cycle of TEMPO-mediated oxidations. The O-H bond in TEMPO-H is notably weak, with a bond dissociation energy of approximately 70 kcal/mol, which is about 30% weaker than a typical O-H bond. wikipedia.org This weakness facilitates its re-oxidation to the active nitroxide radical.

The synthesis of 2,2,6,6-tetramethylpiperidin-1-ol can be achieved through the reduction of TEMPO. Conversely, the oxidation of 2,2,6,6-tetramethylpiperidine (B32323) can produce TEMPO. wikipedia.org In biological systems, the metabolism of nitroxide radicals like 4-oxo-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPONE) can lead to the formation of the corresponding hydroxylamine as a major metabolite. nih.gov

During alcohol oxidations under nonbase-assisted conditions, the oxoammonium salt is reduced to a hydroxylamine. acs.org Under basic conditions, this hydroxylamine can undergo comproportionation with the oxoammonium salt to generate two molecules of the nitroxide radical. acs.org The reduction of a nitroso group can also lead to the formation of hydroxylamines.

Synthesis and Oxidative Applications of Oxoammonium Salts (e.g., Bobbitt's Salt)

Oxoammonium salts are powerful, metal-free oxidants derived from nitroxide radicals. nih.gov A prominent example is 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, commonly known as Bobbitt's salt. nih.govorgsyn.org This salt is a stable, bright yellow solid that can be prepared on a large scale in water, making its synthesis environmentally friendly. nih.govnih.gov

Oxidative Applications: Bobbitt's salt is a versatile oxidant with a broad range of applications in organic synthesis. nih.govorgsyn.org It is particularly effective for the selective oxidation of alcohols to their corresponding aldehydes and ketones. nih.govacs.org The reaction mechanism is believed to involve a hydride transfer from the alcohol's α-C-H bond to the electrophilic oxygen of the oxoammonium salt. acs.orgorgsyn.org

Key oxidative transformations using Bobbitt's salt include:

Oxidation of Alcohols: It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. nih.govodu.edu Under specific conditions, primary alcohols can be further oxidized to carboxylic acids. odu.edu

Oxidation of Aldehydes to Nitriles: In the presence of a nitrogen source like hexamethyldisilazane (B44280) (HMDS), Bobbitt's salt can convert aldehydes to nitriles. orgsyn.org

Oxidative Cleavage: It can be used for the oxidative cleavage of benzyl (B1604629) ethers. nih.govodu.edu

Oxidation of Other Functional Groups: Its applications extend to the oxidation of amines, thiols, and activated C-H bonds. orgsyn.org It can also oxidize aromatic hydrazides to aromatic diazenes. nih.gov

The reactions using Bobbitt's salt are often colorimetric, with the yellow color of the salt fading as the reaction progresses, providing a visual indicator of its consumption. nih.gov

| Substrate | Product | Key Features | Reference |

|---|---|---|---|

| Primary Alcohols | Aldehydes | Selective oxidation, mild conditions. | nih.govacs.org |

| Secondary Alcohols | Ketones | High efficiency. | nih.gov |

| Aldehydes | Nitriles | Requires a nitrogen source (e.g., HMDS). | orgsyn.org |

| Benzyl Ethers | Aldehydes/Ketones | Oxidative cleavage. | nih.govodu.edu |

| Aromatic Hydrazides | Aromatic Diazenes | Metal-free and recyclable oxidant. | nih.gov |

Synthesis and Chemical Activities of Sulfur and Selenium Analogues

Research has explored the synthesis and biological activities of sulfur and selenium analogues of 2,2,6,6-tetramethylpiperidine derivatives. nih.govsci-hub.se These studies have primarily focused on their potential as antifungal agents. nih.govsci-hub.se

Derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl containing isothiocyanato (-NCS), and isoselenocyanato (-NCSe) groups, as well as N-thioformyl and N-selenoformyl derivatives, have been synthesized and investigated. nih.govsci-hub.se The introduction of sulfur or selenium atoms into the molecular structure has been shown to enhance the antifungal activity of these compounds against various plant pathogens. sci-hub.se

Among the synthesized compounds, 4-isoselenocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl was identified as the most potent antifungal agent against several fungal species, including Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani. nih.govsci-hub.se The increased activity is attributed to the presence of the selenium atom. sci-hub.se

Investigations of 1-Nitroso-2,2,6,6-tetramethylpiperidine (B1220621) as a Precursor to Nitroxyl (B88944) Radicals

1-Nitroso-2,2,6,6-tetramethylpiperidine is a nitrosamine (B1359907) compound that serves as a significant precursor for the synthesis of stable nitroxyl radicals. The oxidation of this compound leads to the formation of these highly stable radicals, which have widespread applications in organic synthesis and as spin labels in electron spin resonance (ESR) spectroscopy.

The mechanism of action involves the formation of nitroxyl radicals through oxidation, which can then participate in various redox reactions. Besides oxidation, 1-nitroso-2,2,6,6-tetramethylpiperidine can undergo reduction to form amines or hydroxylamines, and the nitroso group can participate in substitution reactions.

Research into Isocyanide Derivatives of Tetramethylpiperidine-1-oxyl

Research into isocyanide derivatives has expanded the reactivity profile of these compounds. organic-chemistry.org A novel oxidative coupling reaction between isocyanides and toluene (B28343) derivatives has been developed where the isocyano group acts as an N1 synthon. organic-chemistry.org This reaction is catalyzed by tetrabutylammonium (B224687) iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Furthermore, the synthesis of 4-isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl has been investigated in the context of its antifungal activity. nih.gov

Polymeric Derivatives and Advanced Materials Science Applications

Derivatives of 2,2,6,6-tetramethylpiperidine, particularly those containing the TEMPO radical, have been incorporated into polymers to create advanced materials with unique properties and applications. eurekaselect.comresearchgate.net These TEMPO-functionalized polymers are utilized as cathode-active materials in organic radical batteries, as recoverable catalysts for the selective oxidation of alcohols, and as inhibitors in the synthesis of acrylate (B77674) monomers. eurekaselect.comresearchgate.net

One notable example is poly(2,2,6,6-tetramethylpiperidine-N-oxyl-4-yl methacrylate) (PTMA), which is synthesized from the corresponding methacrylate (B99206) monomer. researchgate.net PTMA has been extensively studied for its application in organic radical batteries. researchgate.net It can also act as a macromolecular counterpart to TEMPO in controlled radical polymerization processes. researchgate.net

Redox Polymers for Energy Storage Applications (e.g., Poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate) (PTMA))

Redox-active polymers, or redoxmers, are gaining significant attention for their potential in electrochemical energy storage systems due to their structural versatility and fast-cycling capabilities. cambridge.org Among these, polymers incorporating the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) moiety are particularly promising. cambridge.orgresearchgate.net Poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate) (PTMA) is a representative radical polymer that functions as a high-performance organic cathode material. researchgate.net It is characterized by a rapid and reversible one-electron redox ability, a relatively high redox potential, good rate performance, and excellent cycling stability. researchgate.net

The energy storage mechanism in PTMA relies on the fast redox reaction kinetics of the nitroxide radical groups. mdpi.com These polymers can be considered a hybrid between traditional lithium-ion battery (LIB) materials and electric double-layer capacitor (EDLC) materials, storing charge through a Faradaic reaction but with a very fast charge transfer response. mdpi.com In research, PTMA is often synthesized through methods like the anionic polymerization of 4-methacryloyloxy-TEMPO to create polymers with well-controlled molecular weights and low polydispersity. researchgate.net

Recent research has explored the use of PTMA and its derivatives in aqueous organic redox flow batteries (AORFBs), which are considered a safe and cost-effective technology for large-scale energy storage. nih.gov For instance, a copolymer incorporating TEMPO and a zwitterionic comonomer was developed as a catholyte material, demonstrating high solubility and low viscosity. nih.gov This system showed a reversible redox reaction at 0.7 V and maintained good stability over 1000 cycles. nih.gov In another study, a dual-modified TEMPO derivative, when paired with methyl viologen as the anolyte, achieved a cell voltage of 1.28 V and exceptional cycling stability, retaining 99.86% capacity per cycle over 200 cycles. nih.gov

Table 2: Performance Characteristics of PTMA-based Energy Storage Systems

| System Description | Redox Potential (vs. reference) | Energy Density / Specific Capacity | Cycling Stability | Citation |

| TEMPO-zwitterionic copolymer (catholyte) in symmetric RFB | 0.7 V (vs. Ag/AgCl) | > 20 Ah L⁻¹ solubility | ~0.08% capacity loss per cycle over 1000 cycles | nih.gov |

| TEMP-BPy (catholyte) / MV (anolyte) AORFB | 1.28 V cell voltage | 14.5 Wh L⁻¹ | 99.86% average capacity retention per cycle over 200 cycles | nih.gov |

| PTMA/LiFePO₄ (LFP) Hybrid Cathode | 3.6 V (PTMA) vs. Li/Li⁺ | PTMA acts as a power buffer | Hybrid configuration improves discharge power performance | mdpi.com |

Role of TEMPO in Cellulose (B213188) Nanofiber Production

The 2,2,6,6-tetramethylpiperidine-1-oxyl radical, commonly known as TEMPO, plays a crucial catalytic role in the production of cellulose nanofibers (CNFs) from natural sources like wood pulp. rsc.orgyoutube.com TEMPO-mediated oxidation is a highly efficient method for converting native cellulose into individual nanofibers that are typically 3–4 nm wide and several microns long. rsc.org

The process involves the selective oxidation of the primary hydroxyl groups at the C6 position of the cellulose chains to carboxylate groups. rsc.orgyoutube.com This reaction is conducted in water with TEMPO as the catalyst and a co-oxidant like sodium hypochlorite. rsc.orgyoutube.com The introduction of negatively charged carboxylate groups onto the surface of the cellulose microfibrils generates strong electrostatic repulsion between them. rsc.org This repulsion, combined with osmotic effects, significantly weakens the interfibrillar bonds, allowing the cellulose fibers to be easily disintegrated into individual nanofibers with only mild mechanical treatment, such as homogenization. rsc.orgacs.org

A significant advantage of the TEMPO-mediated process is that it preserves the original crystallinity (around 74%) and crystal width of the native cellulose. rsc.org The resulting TEMPO-oxidized cellulose nanofibers (TOCNs) form stable, transparent, and viscous dispersions in water. rsc.org When cast into films, these materials exhibit impressive mechanical and barrier properties.

Table 3: Properties of TEMPO-Oxidized Cellulose Nanofibers (TOCNs)

| Property | Value | Description | Citation |

| Nanofiber Width | 3–4 nm | Individualized nanofibers produced from wood cellulose. | rsc.org |

| Crystallinity | ~74% | The original crystallinity of the cellulose is maintained. | rsc.org |

| ζ-potential | ~ -75 mV | Indicates high surface charge and stability in water dispersions. | rsc.org |

| Tensile Strength (Film) | 200–300 MPa | Self-standing TOCN films are strong and flexible. | rsc.org |

| Elastic Modulus (Film) | 6–7 GPa | Demonstrates the stiffness of the nanofiber films. | rsc.org |

| Oxygen Permeability | Extremely Low | TOCN-coated films act as excellent oxygen barriers. | rsc.org |

Syntheses of Complex Molecular Architectures Incorporating Tetramethylpiperidine (B8510282) Moieties

The unique steric and electronic properties of the 2,2,6,6-tetramethylpiperidine framework make it a valuable building block in synthetic chemistry for constructing complex molecules. chemicalbook.com Its derivatives are not only foundational to the industrial products discussed previously but are also employed in the targeted synthesis of novel heterocyclic systems.

Investigations into Pyrazolo(4,3-c)pyridine Derivatives and Related Heterocycles

Pyrazolo[4,3-c]pyridines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of these complex fused-ring systems is an active area of research.

While not directly synthesized from tetramethylpiperidine, the investigation into pyrazolo[4,3-c]pyridines represents the broader field of synthesizing complex nitrogen-containing heterocycles. Synthetic strategies often involve the construction of one ring onto the other. For example, some routes start with substituted pyrazoles which are then used to build the fused pyridine (B92270) ring. Conversely, other methods may utilize a pre-formed pyridine derivative as the starting point for constructing the pyrazole (B372694) ring. The specific substituents on the pyrazolo[4,3-c]pyridine core are crucial as they significantly influence the compound's chemical properties and biological effects. ontosight.ai Research continues to explore new derivatives and their potential as targeted therapeutic agents. ontosight.ainih.gov

Table 4: Examples of Investigated Pyrazolo-pyridine Heterocycles and Their Applications

| Compound Class | Synthetic Approach | Potential Application | Citation |

| Pyrazolo[4,3-c]pyridine derivatives | Fusing pyrazole and pyridine rings with various substituents. | Drug discovery (anti-inflammatory, antimicrobial, anticancer). | ontosight.ai |

| Pyrazolo[3,4-b]pyridines | Gould-Jacobs reaction using 3-aminopyrazole (B16455) derivatives. | Biomedical applications, with over 300,000 compounds described. | nih.gov |

| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] wikipedia.orgnih.govoxazoles | Intramolecular nitrile oxide cycloaddition (INOC) reaction. | Synthesis of novel polyheterocyclic systems. | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] wikipedia.orgnih.govtriazine derivatives | Multi-step synthesis from sulphonyl pyrazolo[4,3-e] wikipedia.orgnih.govtriazines. | Investigated for cytotoxic activity against breast cancer cell lines. | nih.gov |

Emerging Research Frontiers and Future Perspectives in Tetramethylpiperidine Chemistry

Novel Synthetic Strategies for Accessing Diversified Tetramethylpiperidine (B8510282) Scaffolds

The development of new synthetic routes to access a wider variety of tetramethylpiperidine-based structures is a cornerstone of advancing their application. Traditional synthesis often starts from the condensation of acetone (B3395972) and ammonia (B1221849) to form triacetone amine, which is then further modified. wikipedia.org However, contemporary research is focused on more sophisticated and versatile strategies.

One promising area is the development of diversity-oriented synthesis (DOS) protocols. For instance, a modular approach utilizing Type II Anion Relay Chemistry (ARC) has been successfully employed to create all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This strategy allows for significant chemical and stereochemical diversification, opening avenues for the creation of complex and functionally rich piperidine (B6355638) analogues. nih.gov

Furthermore, new methods are being explored for the functionalization of the piperidine ring itself. Site-selective C-H functionalization, for example, allows for the introduction of various substituents at specific positions on the piperidine scaffold, leading to a vast array of new derivatives with tailored properties. nih.gov Research has also focused on the synthesis of spiro-fused piperidines, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.netwhiterose.ac.uk These syntheses often involve multi-step sequences, including cycloaddition reactions and intramolecular cyclizations. whiterose.ac.uknih.gov

A notable synthetic transformation involves the cytochrome P450 catalyzed ring contraction of the 2,2,6,6-tetramethylpiperidine (B32323) moiety into a 2,2-dimethylpyrrolidine (B1580570). nih.gov This discovery highlights the potential for enzymatic and biomimetic approaches to generate novel heterocyclic systems from tetramethylpiperidine precursors. nih.gov

| Synthetic Strategy | Description | Key Advantages | Example Application |

| Diversity-Oriented Synthesis (DOS) | Modular approach to generate a wide library of stereochemically diverse compounds. nih.gov | Access to all possible stereoisomers of a scaffold. nih.gov | Synthesis of 2,4,6-trisubstituted piperidines. nih.gov |

| Site-Selective C-H Functionalization | Direct introduction of functional groups at specific C-H bonds of the piperidine ring. nih.gov | High efficiency and atom economy. | Preparation of functionalized piperidine analogues for medicinal chemistry. nih.gov |

| Spirocyclization | Construction of spirocyclic systems containing the piperidine moiety. researchgate.netwhiterose.ac.uk | Creation of structurally complex and rigid molecules. acs.orgnih.gov | Synthesis of novel heterocyclic compounds with potential biological activity. researchgate.netnih.gov |

| Enzymatic Transformation | Use of enzymes to catalyze novel transformations of the tetramethylpiperidine ring. nih.gov | High selectivity and mild reaction conditions. | Ring contraction to 2,2-dimethylpyrrolidine derivatives. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to form complex products. | High efficiency and rapid access to molecular complexity. | Synthesis of highly substituted tetrahydropyridines. auctoresonline.org |

Advanced Mechanistic Elucidation Techniques for Complex Reaction Systems

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new catalytic systems. In the context of tetramethylpiperidine chemistry, particularly in reactions mediated by TEMPO and its derivatives, researchers are increasingly employing advanced analytical and computational techniques.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, are proving invaluable for monitoring reactions in real-time. youtube.comyoutube.comresearchgate.net These techniques allow for the direct observation of reaction intermediates and catalyst species under actual reaction conditions, providing critical insights into the catalytic cycle. youtube.comnih.gov For instance, in-situ FTIR has been used to study the kinetics and mechanism of oxidation reactions, helping to identify the active catalytic species and understand their behavior. youtube.com

Computational chemistry, including density functional theory (DFT) calculations, has become an indispensable tool for exploring reaction pathways and transition states. arxiv.org These theoretical studies can predict reaction outcomes, explain observed selectivities, and guide the design of more efficient catalysts. For example, computational studies have been used to investigate the mechanism of alcohol oxidation by TEMPO, shedding light on the role of various intermediates and the factors influencing reaction rates. researchgate.net

The combination of experimental techniques like cyclic voltammetry with computational modeling provides a powerful approach to understanding the electrochemical behavior of tetramethylpiperidine derivatives. researchgate.netnih.gov This is particularly relevant for electrocatalytic reactions where TEMPO is used as a mediator for oxidation processes. nih.govnih.gov

| Technique | Application in Tetramethylpiperidine Chemistry | Information Gained |

| In-situ FTIR Spectroscopy | Real-time monitoring of catalytic reactions. youtube.comyoutube.com | Identification of transient intermediates, catalyst speciation, reaction kinetics. youtube.comresearchgate.net |

| Computational Chemistry (DFT) | Modeling of reaction pathways and transition states. arxiv.org | Mechanistic insights, prediction of reactivity and selectivity, catalyst design. arxiv.org |

| Cyclic Voltammetry | Studying the redox properties of TEMPO and its derivatives. researchgate.netnih.gov | Understanding electron transfer processes in electrocatalytic reactions. nih.govnih.gov |

| Transition Path Sampling | Exploring complex reaction pathways without predefining a reaction coordinate. manchester.ac.uk | Uncovering unexpected reaction channels and dynamic effects. manchester.ac.uk |

| Operando Spectroscopy | Characterizing catalysts and reaction intermediates under working conditions. acs.org | Elucidating structure-activity relationships in real-time. acs.org |

Expansion of Catalytic Applications Beyond Conventional Oxidations

While TEMPO-mediated oxidations of alcohols are well-established, a significant frontier in tetramethylpiperidine chemistry is the expansion of its catalytic utility to other types of transformations. researchgate.net The unique steric and electronic properties of the tetramethylpiperidine scaffold are being leveraged to develop novel catalysts for a range of reactions.

One area of growing interest is the use of tetramethylpiperidine derivatives in asymmetric catalysis. Chiral tetramethylpiperidine-based ligands and catalysts are being designed to control the stereochemical outcome of reactions. While still an emerging field, the rigid and tunable nature of the piperidine framework makes it an attractive scaffold for developing new asymmetric catalysts. nih.govnih.gov

Furthermore, research is exploring the application of tetramethylpiperidine-based systems in non-oxidative catalysis. For example, the sterically hindered nature of 2,2,6,6-tetramethylpiperidine makes it a useful non-nucleophilic base in a variety of organic transformations, including deprotonation and elimination reactions. chemicalbook.comsigmaaldrich.com Its derivatives are also being investigated as ligands for transition metal catalysts, where their steric bulk can influence the selectivity and activity of the metal center in reactions such as cross-coupling and C-H activation. mdpi.com

Recent studies have also shown the potential of TEMPO and its derivatives in electrocatalytic reactions beyond simple oxidations, such as in energy storage applications and the development of redox flow batteries. nih.govacs.org

| Catalytic Application | Role of Tetramethylpiperidine Derivative | Example Reaction |

| Asymmetric Catalysis | Chiral ligand or catalyst to induce stereoselectivity. nih.govnih.gov | Enantioselective epoxidation or reduction reactions. nih.gov |

| Non-nucleophilic Base | Sterically hindered base for selective deprotonation. chemicalbook.comsigmaaldrich.com | Formation of kinetic enolates, elimination reactions. chemicalbook.com |

| Ligand for Transition Metals | Influencing the reactivity and selectivity of metal catalysts. mdpi.com | Cross-coupling reactions, C-H functionalization. |

| Electrocatalysis | Redox mediator in electrochemical transformations. nih.govnih.gov | Electrosynthesis of organic compounds, energy storage. nih.govacs.org |

| Aerobic Oxidation | Catalyst for oxidation reactions using air or oxygen as the oxidant. mdpi.com | Oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid. mdpi.com |

Exploration of New Derivative Chemistries for Specialized Applications

The functionalization of the 2,2,4,6-tetramethylpiperidine backbone is a key strategy for developing new derivatives with specialized properties and applications. By introducing different functional groups at various positions on the piperidine ring, researchers can fine-tune the steric and electronic characteristics of the molecule, leading to novel reactivity and utility.

A significant area of research is the synthesis of TEMPO derivatives with altered redox potentials and stability. acs.org This is crucial for their application in areas such as polymer chemistry, where they are used as radical scavengers and polymerization mediators, and in materials science for the development of organic radical batteries. researchgate.net For example, functionalizing the 4-position of the TEMPO ring can impact its solubility and electrochemical properties. sigmaaldrich.com

The development of spiro-tetramethylpiperidine compounds represents another exciting frontier. researchgate.netwhiterose.ac.uk These molecules, where the piperidine ring is part of a spirocyclic system, have rigid and well-defined three-dimensional structures that are of interest in medicinal chemistry and materials science. acs.orgnih.gov

Furthermore, the synthesis of tetramethylpiperidine derivatives containing other functional moieties, such as phenolic antioxidants, has led to the development of multifunctional stabilizers for polymers, offering both light and heat stability. google.com The creation of water-soluble derivatives also expands their applicability in biological systems and aqueous-phase catalysis. nih.gov

| Derivative Class | Key Feature | Specialized Application |

| Functionalized TEMPO Radicals | Modified redox properties, stability, and solubility. acs.org | Polymerization mediators, organic radical batteries, spin probes. researchgate.net |

| Spiro-Tetramethylpiperidines | Rigid, three-dimensional structures. researchgate.netwhiterose.ac.uk | Medicinal chemistry, materials science. acs.orgnih.gov |

| Multifunctional Stabilizers | Combination of hindered amine and other stabilizing groups (e.g., phenolic). google.com | Enhanced polymer stabilization against light and heat. google.com |

| Water-Soluble Derivatives | Increased hydrophilicity. nih.gov | Biological applications, aqueous-phase catalysis. nih.gov |

| Polymer-Supported Derivatives | Immobilization on a solid support. | Recyclable catalysts, simplified product purification. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products